molecular formula C17H19FN2O4S B5140326 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

Cat. No.: B5140326
M. Wt: 366.4 g/mol
InChI Key: WWLRXDIVMSBUMZ-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide is a complex organic compound that features a benzyl group, a fluorophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 4-fluorobenzenesulfonyl chloride to form the intermediate benzyl-(4-fluorophenyl)sulfonylamine. This intermediate is then reacted with N-(2-hydroxyethyl)acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium carbonate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the fluorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
  • 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
  • 2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide

Uniqueness

Compared to similar compounds, 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity. The fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c18-15-6-8-16(9-7-15)25(23,24)20(13-17(22)19-10-11-21)12-14-4-2-1-3-5-14/h1-9,21H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLRXDIVMSBUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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